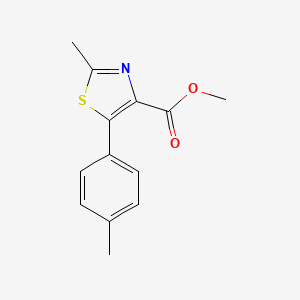
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of three fluorine atoms, a tert-butoxy group, and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,3,6-trifluoro-5-methylpyridine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
化学反応の分析
Types of Reactions
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
科学的研究の応用
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The tert-butoxy group may also play a role in modulating its chemical reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,3,6-Trifluoro-5-methylpyridine: Lacks the tert-butoxy group.
4-t-Butoxy-2,3,6-trifluoro-5-methoxypyridine: Contains a methoxy group instead of a methyl group.
Uniqueness
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butoxy group distinguishes it from other fluorinated pyridines and can influence its reactivity and applications.
特性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2,3,6-trifluoro-5-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C10H12F3NO/c1-5-7(15-10(2,3)4)6(11)9(13)14-8(5)12/h1-4H3 |
InChIキー |
GGDAMLYJTPTHPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=C1F)F)F)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-1-(phenylmethyl)-](/img/structure/B8576581.png)

![1h-Pyrrolo[2,3-c]pyridine-1,4-dicarboxylic acid,7-chloro-3-methyl-,1-(1,1-dimethylethyl)ester](/img/structure/B8576606.png)

![2-[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol](/img/structure/B8576610.png)






![5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B8576654.png)
![Tert-butyl 2-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B8576661.png)

